2,4,4-Trimethyloctane

Fuel Surrogate Distillation Curve Physical Property Modeling

2,4,4-Trimethyloctane (CAS 62016-35-7) is a highly branched, saturated C11 hydrocarbon (isoparaffin) with the molecular formula C₁₁H₂₄ and a molar mass of 156.31 g/mol. It is one of 159 constitutional isomers of undecane and is characterized by a central octane backbone with three methyl substituents at the 2, 4, and 4 positions.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 62016-35-7
Cat. No. B14563684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethyloctane
CAS62016-35-7
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)CC(C)C
InChIInChI=1S/C11H24/c1-6-7-8-11(4,5)9-10(2)3/h10H,6-9H2,1-5H3
InChIKeyCJXXTMYWNCYKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethyloctane (CAS 62016-35-7): A Distinct C11 Isoparaffin for Precision Fuel and Physical Property Modeling


2,4,4-Trimethyloctane (CAS 62016-35-7) is a highly branched, saturated C11 hydrocarbon (isoparaffin) with the molecular formula C₁₁H₂₄ and a molar mass of 156.31 g/mol [1]. It is one of 159 constitutional isomers of undecane and is characterized by a central octane backbone with three methyl substituents at the 2, 4, and 4 positions [2][3]. This specific branching pattern fundamentally alters its physicochemical properties compared to its linear and less-branched analogs, making it a distinct component in fuel surrogate formulations and a subject of interest in thermodynamic and environmental fate modeling [2][4].

Precision fuel surrogate formulation requires exact branching for volatility matching
Thermodynamic property benchmarking demands specific isomer for NIST/TRC model validation
Environmental fate tracing benefits from compound-defined Henry's Law constant over generic class estimates

2,4,4-Trimethyloctane vs. Generic Undecanes: Why Structural Nuance Dictates Procurement Specificity


Procuring a generic 'C11 isoparaffin' or even a different trimethyloctane isomer cannot be considered an equivalent substitute for 2,4,4-Trimethyloctane. The exact position of the methyl branches on the octane chain creates a unique molecular geometry that dictates its specific intermolecular forces and, consequently, its macroscopic behavior. This is most evident when comparing its physical properties to the linear n-undecane (CAS 1120-21-4) and to other closely related trimethyloctane isomers like 2,2,4-trimethyloctane (CAS 62016-29-9) and 2,4,6-trimethyloctane (CAS 62016-37-9). As detailed in the quantitative evidence below, these seemingly minor structural variations lead to significant and measurable differences in key parameters like boiling point and density . Such differences are critical in applications requiring precise physical property matching, such as the formulation of high-fidelity fuel surrogates or the validation of thermodynamic models, where the substitution of one isomer for another would introduce unacceptable experimental error [1].

n-Undecane (linear C11)
Higher boiling point alters volatility, disrupting distillation curves for surrogate formulations
2,2,4-Trimethyloctane
Lower density leads to mass-to-volume mismatch in fuel metering and property reproduction
2,4,6-Trimethyloctane
Refractive index variation compromises isomer-specific identity verification by refractometry

Quantitative Differentiators of 2,4,4-Trimethyloctane: A Comparative Data Guide for Scientific Selection


Reduced Boiling Point Relative to Linear and Positional Isomers

The normal boiling point of 2,4,4-trimethyloctane is significantly lower than that of its linear analog, n-undecane, and distinct from other trimethyloctane isomers. This is a direct consequence of its specific molecular branching, which reduces the surface area available for intermolecular London dispersion forces [1].

Reduced Boiling Point
Cross-study comparable
~171 °C vs. n-undecane 196 °C
Supports fuel surrogate volatility matching
Literature estimate; verify with certificate of analysis
Fuel Surrogate Distillation Curve Physical Property Modeling

Intermediate Liquid Density for Precise Fuel Formulation

The density of 2,4,4-trimethyloctane is intermediate between that of the linear n-undecane and more highly branched or lower-molecular-weight isoparaffins. This value is critical for accurately reproducing the physical properties of complex fuel mixtures [1].

Intermediate Density
Cross-study comparable
0.7385–0.7422 g/cm³
Enables precise mass-to-volume conversion in fuel metering
Reported range from multiple databases
Fuel Surrogate Density Hydrocarbon Characterization

Unique Optical Property: Refractive Index Differentiation

The refractive index (n20/D) is a highly sensitive, structure-dependent property used for compound identification and purity assessment. 2,4,4-Trimethyloctane exhibits a distinct refractive index that can be used to differentiate it from closely related isomers .

Refractive Index
Data to verify
n20/D 1.4177
Provides rapid, non-destructive identity verification
No peer-reviewed source; confirm by in-house measurement
Analytical Chemistry Purity Analysis Hydrocarbon Identification

Henry's Law Constant: A Defined Parameter for Environmental Fate Modeling

The Henry's Law constant (Hscp) quantifies a compound's partitioning between air and water, a key parameter in environmental fate and transport models. For 2,4,4-trimethyloctane, this value has been compiled and estimated, providing a specific, usable parameter for researchers, in contrast to the broad class-level estimates often used for undefined isoparaffins [1].

Henry's Law Constant
Class-level
9.0–9.9×10⁻⁷ mol/(m³·Pa)
Improves environmental partitioning model accuracy
Compiled from Yaws (2003) and Gharagheizi et al. (2010, 2012)
Environmental Chemistry Fugacity Modeling Air-Water Partitioning

Evidence-Based Application Scenarios for 2,4,4-Trimethyloctane


High-Fidelity Diesel and Jet Fuel Surrogate Component

Due to its intermediate boiling point (171 °C) and density (~0.74 g/cm³), which are distinct from both lighter gasoline-range components (like isooctane) and the heavier linear n-undecane (196 °C), 2,4,4-Trimethyloctane is ideally suited as a component in multi-component surrogate mixtures designed to emulate the volatility and physical properties of middle-distillate fuels (diesel, jet fuel). Its specific properties help accurately reproduce the distillation curve and density of real fuels in combustion simulations and engine tests [1].

Validation Standard for Thermodynamic Property Models

The availability of critically evaluated thermophysical property data for 2,4,4-trimethyloctane from authoritative sources like NIST/TRC [2] makes it a valuable compound for validating group-contribution methods and equations of state for branched alkanes. Its unique branching pattern (gem-dimethyl group at C4) presents a specific structural challenge for predictive models, and its measured properties (boiling point, density, refractive index) serve as rigorous benchmarks for model calibration [3].

Precise Tracer in Environmental Fate and Transport Studies

In environmental science, 2,4,4-Trimethyloctane can be employed as a specific molecular tracer in studies of hydrocarbon weathering, biodegradation, or atmospheric transport. Its defined physical properties, including its Henry's Law constant [4], allow for more accurate modeling of its partitioning behavior in air-water-soil systems compared to using a generic or undefined 'C11 isoparaffin' fraction. This is particularly relevant when investigating the fate of complex hydrocarbon mixtures like crude oil or refined petroleum products [4].

Application
Selection Property
Validation Focus
High-Fidelity Diesel/Jet Fuel Surrogate Component
Intermediate boiling point and density for middle-distillate matching
Distillation curve replication and fuel property prediction
Thermodynamic Model Validation Standard
Critically evaluated thermophysical data (NIST/TRC)
Benchmark for branched alkane equation-of-state calibration
Environmental Fate Tracer
Defined Henry’s Law constant for compound-specific partitioning
Air-water-soil fate modeling accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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